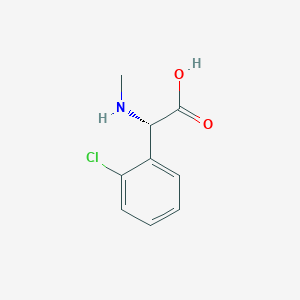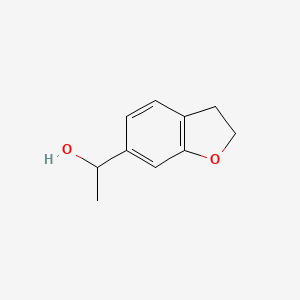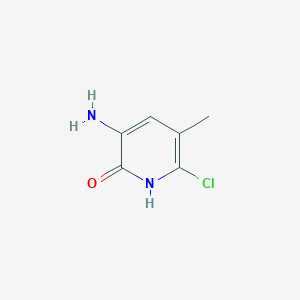
(S)-2-(2-Chlorophenyl)-2-(methylamino)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a chlorophenyl group and a methylamino group attached to an acetic acid backbone. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the (S)-enantiomer.
Acetylation: The final step involves the acetylation of the (S)-enantiomer using acetic anhydride to produce (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid.
Industrial Production Methods
In industrial settings, the production of (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Enzymatic Resolution: Employing enzymes for the selective resolution of the chiral center.
Automated Synthesis: Implementing automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the following pathways:
Enzyme Inhibition: Inhibits the activity of certain enzymes by binding to their active sites.
Receptor Binding: Binds to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid: The enantiomer of the compound with different stereochemical properties.
2-(2-Chlorophenyl)-2-(methylamino)propanoic acid: A structurally similar compound with a propanoic acid backbone.
2-(2-Chlorophenyl)-2-(methylamino)butanoic acid: Another analog with a butanoic acid backbone.
Uniqueness
(S)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activities. Its ability to selectively interact with molecular targets makes it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
(2S)-2-(2-chlorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13)/t8-/m0/s1 |
Clave InChI |
HZZFRGVOIXDTSE-QMMMGPOBSA-N |
SMILES isomérico |
CN[C@@H](C1=CC=CC=C1Cl)C(=O)O |
SMILES canónico |
CNC(C1=CC=CC=C1Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)




![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)


